(tert-Butyldimethylsilyl)acetylene

Overview

Description

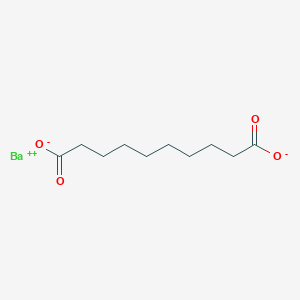

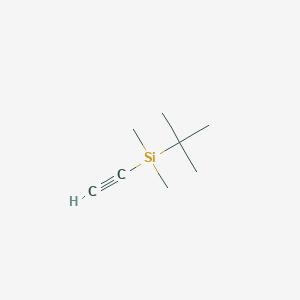

(Tert-Butyldimethylsilyl)acetylene, commonly referred to as TBDMS-acetylene, is a chemical compound used in a variety of scientific research applications. It is a silyl acetylene, a type of organosilicon compound with a chemical structure of C4H6Si. TBDMS-acetylene is a common reagent in organic synthesis, and is used for the synthesis of various compounds, such as polymers and organometallic compounds. It is also used in the synthesis of biologically active molecules, such as peptides and proteins.

Scientific Research Applications

Intramolecular Vibrational Energy Relaxation : Deuteration of methyl rotors in tert-butylacetylene-d9 and (trimethylsilyl)acetylene-d9 increases the rate of intramolecular vibrational energy relaxation, suggesting the potential application in studying molecular dynamics (Gambogi et al., 1993).

Highly Reactive Dienophile : Bis(tert-butylsulfonyl)acetylene has been identified as a highly reactive dienophile, capable of producing Diels-Alder adducts under mild conditions, which is significant in synthetic chemistry (Riera et al., 1990).

Synthesis of Vinylsilanes : Tert-butyldiphenylsilyl-cuprate reagents are used for synthesizing vinylsilanes, offering properties different from unhindered silyl groups and demonstrating inertness in most reactions (Barbero et al., 1995).

Protection of Hydroxyl Groups : Dimethyl-tert-butylsilyl serves as a stable, hydroxyl-protecting agent, with potential applications in fields like prostaglandin synthesis (Corey & Venkateswarlu, 1972).

Antiferromagnetic Interaction : Poly[[4-(N-tert-butyl-N-hydroxyamino)phenyl]acetylene] and its radical derivative exhibit antiferromagnetic throughspace interaction, which is significant in the field of magnetic materials (Nishide et al., 1993).

Deprotection of TBS Ethers : Acetyl chloride in dry MeOH effectively deprotects various tert-butyldimethylsilyl (TBS) ethers to their parent hydroxyl compounds, showing high efficiency and selectivity (Khan & Mondal, 2003).

Preparation of (tert-Butyldimethylsilyl)allene : This compound can be prepared combining 2-propargyloxytetrahydropyran with 3-(tert-butyldimethylsilyl)-2-propyn-1-ol and o-nitrobenzenesulfinyl chloride (Myers & Zheng, 2003).

Selective Desilylation : A method for selective desilylation of tert-butyldimethylsilyl ethers of phenols using potassium fluoride-alumina and ultrasound has been developed, showing its specificity in organic synthesis (Schmittling & Sawyer, 1991).

Synthesis of Homo- and Heterocyclosilanes : α,ω-Oligosilyl dianions are used in the synthesis of homo- and heterocyclosilanes, with potential applications in the synthesis of sila-, stanna-, and zirconocenacyclosilanes (Fischer et al., 2003).

Gas Chromatographic Method for Sulphonates : A method for analyzing aliphatic and aromatic sulphonates as their tert.-butyldimethylsilyl derivatives using gas chromatography has been developed (Ng & Hupé, 1990).

Mechanism of Action

Target of Action

(tert-Butyldimethylsilyl)acetylene is a bulky trialkylsilyl-protected alkyne . It primarily targets various bromoalkynes in the Cadiot-Chodkiewicz cross-coupling reaction . It also targets various internal phenyl acetylenes in the cross-dimerization reaction .

Mode of Action

This compound interacts with its targets through a cross-coupling reaction, leading to the formation of synthetically useful unsymmetrical diynes . It also readily undergoes a cross-dimerization reaction with various internal phenyl acetylenes in the presence of rhodium dimers and bidentate phosphine ligands to afford enynes .

Biochemical Pathways

The primary biochemical pathway affected by this compound is the Cadiot-Chodkiewicz cross-coupling reaction pathway . The downstream effects of this pathway include the synthesis of β-alkynylketone and β-alkynyl aldehydes .

Result of Action

The molecular and cellular effects of this compound’s action primarily involve the formation of synthetically useful unsymmetrical diynes and enynes . These compounds can be used in further synthetic transformations.

Action Environment

The action of this compound can be influenced by various environmental factors. For instance, it needs to be stored under inert gas and away from moisture to prevent decomposition . Its reactivity can also be influenced by the presence of catalysts and the temperature of the reaction .

Safety and Hazards

“(tert-Butyldimethylsilyl)acetylene” is classified as a highly flammable liquid and vapor . It causes skin irritation, serious eye irritation, and may cause respiratory irritation . It is recommended to avoid breathing its dust/fume/gas/mist/vapors/spray, and to wear protective gloves/protective clothing/eye protection/face protection .

Biochemical Analysis

Biochemical Properties

(tert-Butyldimethylsilyl)acetylene participates in the Cadiot-Chodkiewicz cross-coupling reaction with various bromoalkynes to afford synthetically useful unsymmetrical diynes . It also readily undergoes cross-dimerization reaction with various internal phenyl acetylenes in the presence of rhodium dimers and bidentate phosphine ligands to afford enynes .

Molecular Mechanism

The molecular mechanism of this compound involves its participation in cross-coupling and cross-dimerization reactions . These reactions result in the formation of synthetically useful unsymmetrical diynes and enynes

Properties

IUPAC Name |

tert-butyl-ethynyl-dimethylsilane | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H16Si/c1-7-9(5,6)8(2,3)4/h1H,2-6H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RTYNRTUKJVYEIE-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)[Si](C)(C)C#C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H16Si | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

140.30 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

86318-61-8 | |

| Record name | (tert-Butyldimethylsilyl)acetylene | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: What makes tert-butyldimethylsilylacetylene useful in organometallic reactions?

A1: Tert-butyldimethylsilylacetylene can act as a ligand in organometallic complexes, particularly with transition metals like gold [] and rhodium []. The bulky tert-butyldimethylsilyl group provides steric hindrance, influencing the reactivity and selectivity of the resulting complexes.

Q2: Can you provide an example of how the steric effects of the tert-butyldimethylsilyl group influence reactivity?

A2: Research on thermal reactions of a silene derivative with various substituted acetylenes, including tert-butyldimethylsilylacetylene, revealed the impact of steric hindrance []. The bulky tert-butyldimethylsilyl group on the acetylene was found to destabilize the biradical intermediate formed during the reaction, ultimately affecting the activation energy and product formation [].

Q3: How is tert-butyldimethylsilylacetylene utilized in the synthesis of phthalocyanines?

A3: Researchers have employed tert-butyldimethylsilylacetylene in a multi-step synthesis of octaalkynylphthalocyanines []. It serves as a protected acetylene source. The tert-butyldimethylsilyl group is initially attached to the acetylene moiety, allowing for coupling reactions with diiodophthalonitrile. Subsequent deprotection with fluoride ions yields the desired ethynylphthalonitrile, a key precursor to the phthalocyanine macrocycle [].

Q4: Are there any examples of tert-butyldimethylsilylacetylene being used in asymmetric synthesis?

A4: Yes, a study investigated the enantioselective addition of diisopropylzinc to an achiral aldehyde, 2-(tert-butyldimethylsilylethynyl)pyrimidine-5-carbaldehyde []. The reaction was conducted on a single crystal face of the aldehyde, where the tert-butyldimethylsilylethynyl group likely plays a role in the crystal packing and orientation of the aldehyde molecule at the reactive face, ultimately contributing to the observed enantioselectivity [].

Q5: Can you summarize the key properties of tert-butyldimethylsilylacetylene highlighted in this research?

A5: The research demonstrates that tert-butyldimethylsilylacetylene:

- Acts as a ligand in organometallic complexes, potentially influencing reactivity and selectivity due to the steric hindrance of the tert-butyldimethylsilyl group [, ].

- Can be strategically employed in multi-step syntheses, where the tert-butyldimethylsilyl group acts as a protecting group that can be selectively removed [].

- May play a role in controlling molecular orientation in solid-state reactions, potentially leading to enantioselective transformations [].

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![6-Chloro-9-nitro-5-oxo-5H-benzo[A]phenoxazine](/img/structure/B8907.png)